molecular formula C13H9N3O3 B596509 1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione CAS No. 1253789-18-2

1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione

Cat. No. B596509
M. Wt: 255.233
InChI Key: YTXVVCNUUMAUNS-UHFFFAOYSA-N
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Description

“1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione” is a type of pyrimido[4,5-d]pyrimidine analog . Pyrimidopyrimidines are two fused pyrimidine rings with four possible structural isomers. They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .


Synthesis Analysis

The synthesis of pyrimido[4,5-d]pyrimidines involves various methods . One of the methods includes the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .

Scientific Research Applications

Syntheses and Properties

  • Chemical Synthesis and Reaction Studies : Research has been conducted on the syntheses and properties of pyrido and pyrimido derivatives, including oxazine diones. These studies focus on developing new synthetic routes, understanding reaction mechanisms, and exploring the chemical behavior of these compounds under different conditions (Gelling & Wibberley, 1969; Kinoshita et al., 1989). These studies provide insights into the versatility of these compounds for further chemical transformations.

  • Advanced Organic Synthesis : Investigations into the synthesis and reactivity of various oxazine diones have led to the discovery of new compounds with potential applications in medicinal chemistry and materials science. This includes the exploration of their reactivity with amines, leading to novel heterocyclic compounds with potential biological activities (Bobek et al., 1979).

Biological and Medicinal Applications

  • Potential Biological Activities : Some studies have explored the biological activities of oxazine derivatives, highlighting their potential as antimicrobial agents or inhibitors of specific enzymes. These investigations aim to expand the utility of these compounds in therapeutic applications, although direct studies on "1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione" specifically might be limited (Player et al., 1994).

Chemical Behavior and Mechanistic Insights

  • Mechanistic Studies and Chemical Transformations : Detailed mechanistic studies provide insights into the transformation of oxazine diones into other heterocyclic systems. These transformations are crucial for understanding the chemical versatility of these compounds and their potential applications in synthetic organic chemistry (Yogo et al., 1982).

properties

IUPAC Name

1-methyl-7-phenylpyrimido[4,5-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3/c1-16-11-9(12(17)19-13(16)18)7-14-10(15-11)8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXVVCNUUMAUNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC=C2C(=O)OC1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione

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